[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene
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Overview
Description
[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a tetrachlorocyclopentadienylidene group attached to a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene typically involves the reaction of tetrachlorocyclopentadienone with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxybenzene moiety can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene can be compared with other similar compounds, such as:
Tetraphenylcyclopentadienone: Known for its stability and use in Diels-Alder reactions.
(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine:
Dimethyl[1-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethyl]amine: Studied for its unique structural features and chemical behavior.
Properties
CAS No. |
56524-18-6 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-9-8(10(14)12(16)11(9)15)6-17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
WCXAEPNFPHFHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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